molecular formula C21H21F3N4O3S B2604187 3-(4-oxo-4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)butyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 892256-34-7

3-(4-oxo-4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)butyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2604187
CAS No.: 892256-34-7
M. Wt: 466.48
InChI Key: KGQJJOGLQZCNDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-oxo-4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)butyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a chemical compound with a unique structure that integrates features of thienopyrimidine, piperazine, and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 3-(4-oxo-4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)butyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step processes starting from readily available precursor compounds. Typical routes may include:

  • Formation of Thienopyrimidine Core

    • Reaction of 2-aminothiophene with a suitable formamide to yield the thienopyrimidine skeleton under high temperature and catalytic conditions.

  • Incorporation of Piperazine Moiety

    • Subsequent coupling of the synthesized thienopyrimidine with a piperazine derivative, achieved using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an anhydrous solvent.

  • Attachment of Trifluoromethylphenyl Group

    • Introduction of the trifluoromethylphenyl group through a nucleophilic substitution reaction, often using an aryl trifluoromethyl halide in the presence of a strong base.

Industrial Production Methods: : For industrial-scale production, process optimization focuses on yield, purity, and cost-effectiveness. Large reactors with precise temperature and pressure control are used to maintain reaction consistency and efficiency. The purification might involve techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound may undergo oxidative reactions especially at the piperazine ring, possibly forming N-oxides.

  • Reduction: : Reduction reactions can target the thienopyrimidine core, reducing the di-ketone to a diol.

  • Substitution: : Halogenation and other substitution reactions can occur on the aromatic ring, enabling further functionalization.

Common Reagents and Conditions

  • Oxidation: : Use of hydrogen peroxide or m-chloroperoxybenzoic acid.

  • Reduction: : Employing reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : Utilizing halogenation reagents like N-bromosuccinimide in a radical initiator medium.

Major Products

  • The oxidative, reductive, or substitution products vary depending on the conditions but typically retain the core thienopyrimidine structure while modifying peripheral groups.

Scientific Research Applications

The compound's structure allows for diverse applications:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Investigated for its biological activity, including enzyme inhibition and receptor binding.

  • Medicine: : Potential use in designing pharmaceuticals targeting specific pathways, like anti-inflammatory or anti-cancer agents.

  • Industry: : Utilized in materials science for developing novel materials with specialized properties.

Mechanism of Action

The compound exerts its effects through specific molecular interactions:

  • Molecular Targets: : Binds to specific receptors or enzymes, modulating their activity.

  • Pathways Involved: : Influences signaling pathways linked to inflammation, cell proliferation, or metabolic regulation, depending on its specific application in medicinal chemistry.

Comparison with Similar Compounds

Comparison: : Compared to other thienopyrimidine derivatives, 3-(4-oxo-4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)butyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione stands out due to the trifluoromethylphenyl and piperazine functionalities, which can enhance its biological activity and pharmacokinetic properties. Similar Compounds :

  • Thieno[3,2-d]pyrimidine derivatives with varying substituents.

  • Piperazine-containing compounds used in similar medicinal contexts.

  • Trifluoromethylphenyl derivatives known for their enhanced metabolic stability.

This article provides an overview of the fascinating and complex nature of this compound, showcasing its synthetic strategies, reactivity, and broad scientific applications. Let’s just say it’s quite the multitasker in the world of chemistry!

Properties

IUPAC Name

3-[4-oxo-4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]butyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N4O3S/c22-21(23,24)14-3-1-4-15(13-14)26-8-10-27(11-9-26)17(29)5-2-7-28-19(30)18-16(6-12-32-18)25-20(28)31/h1,3-4,6,12-13H,2,5,7-11H2,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGQJJOGLQZCNDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)CCCN3C(=O)C4=C(C=CS4)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.